Phenyl 2-chlorobenzoate

Catalog No.
S15263758
CAS No.
41998-16-7
M.F
C13H9ClO2
M. Wt
232.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2-chlorobenzoate

CAS Number

41998-16-7

Product Name

Phenyl 2-chlorobenzoate

IUPAC Name

phenyl 2-chlorobenzoate

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

InChI

InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H

InChI Key

RBKABBZAJGDBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Phenyl 2-chlorobenzoate is an organic compound characterized by the presence of a phenyl group attached to a 2-chlorobenzoate moiety. It is a member of the benzoate ester family, where the benzoic acid derivative has been modified by the addition of a chlorine atom at the ortho position relative to the ester functional group. The molecular formula for phenyl 2-chlorobenzoate is C13H9ClO2C_{13}H_{9}ClO_{2}, and its structure consists of a benzene ring connected to another benzene ring through an ester linkage, with a chlorine substituent on the second benzene ring.

Typical of aromatic compounds and esters:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, phenyl 2-chlorobenzoate can undergo hydrolysis to yield 2-chlorobenzoic acid and phenol.
  • Friedel-Crafts Acylation: This compound can serve as an acylating agent in Friedel-Crafts reactions, allowing for the introduction of acyl groups onto aromatic rings.

Studies have indicated that phenyl 2-chlorobenzoate exhibits biological activity, particularly in the context of its potential as an antimicrobial agent. Its structural characteristics enable it to interact with biological systems, although specific mechanisms of action and efficacy may vary based on concentration and environmental conditions.

Phenyl 2-chlorobenzoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves reacting 2-chlorobenzoic acid with phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically requires heating under reflux conditions.
  • Nucleophilic Substitution: Chlorination of phenol followed by reaction with benzoic acid can also yield phenyl 2-chlorobenzoate.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods which enhance reaction rates and yields while reducing reaction times compared to traditional methods.

Phenyl 2-chlorobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactivity.
  • Agriculture: The compound may be used in agricultural formulations for pest control.
  • Material Science: It can be utilized in polymer chemistry as a monomer or additive.

Research into the interaction of phenyl 2-chlorobenzoate with other compounds has shown that it can form complexes that may alter its biological activity. Studies focusing on its interactions with proteins or enzymes are essential for understanding its potential therapeutic applications and toxicity profiles.

Phenyl 2-chlorobenzoate shares structural similarities with other compounds in the benzoate ester family. Here are some comparable compounds:

Compound NameStructureUnique Features
Phenyl benzoateC_{13}H_{10}O_{2}No halogen substituent
Phenyl 4-chlorobenzoateC_{13}H_{9}ClO_{2}Chlorine at para position
BenzophenoneC_{13}H_{10}OLacks chlorine, used in UV filters
2-ChlorobenzophenoneC_{13}H_{9}ClOContains carbonyl group

Uniqueness of Phenyl 2-Chlorobenzoate

Phenyl 2-chlorobenzoate is unique due to its specific chlorination pattern at the ortho position, which influences its reactivity and biological properties compared to other similar compounds. The presence of both an ester functional group and a chlorinated aromatic system allows it to participate in diverse

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

232.0291072 g/mol

Monoisotopic Mass

232.0291072 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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